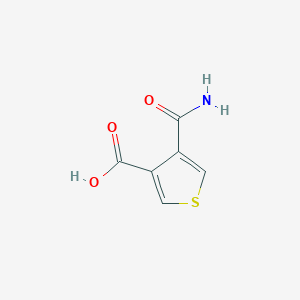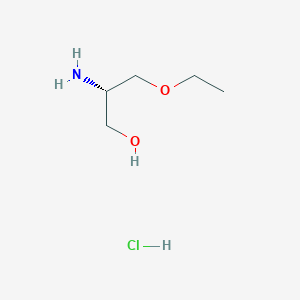![molecular formula C14H8BrN3 B1382575 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1984063-13-9](/img/structure/B1382575.png)
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Overview
Description
“4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A recent protocol under microwave irradiation in methanol and sodium bicarbonate as a base has been reported . Another method involves a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction conditions for the synthesis of “this compound” are mild and metal-free .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Derivatives of bromoimidazopyridine compounds have been synthesized and characterized, providing a foundation for understanding the chemical properties of 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (Achugatla, Ghashang, & Guhanathan, 2017).
Chemical Transformations
- Formation of Complex Compounds : Research has demonstrated the ability of bromoimidazopyridines to form various complex compounds, which could be relevant for the transformations and applications of this compound (Liu et al., 2019).
Pharmacological Interest
- Application in Drug Development : Bromoimidazopyridine derivatives have been incorporated into potential anti-cancer and anti-TB agents, indicating a potential role for this compound in pharmaceutical research (Sanghavi et al., 2022).
Sensor Development
- Fluorescent Sensors : Compounds containing the bromoimidazopyridine moiety have been used to develop fluorescent sensors, suggesting possible sensor applications for this compound (Khattar & Mathur, 2013).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to interact with various biological targets, including sterol 14-alpha demethylase (cyp51) protein .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways, often related to their target proteins .
Result of Action
Compounds of the imidazo[1,2-a]pyridine class are known to have varied medicinal applications .
Biochemical Analysis
Biochemical Properties
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in apoptosis, leading to changes in cell survival and death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, the binding of this compound to kinases can result in the inhibition of their activity, thereby preventing the phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling and function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been found to remain stable under standard laboratory conditions, with minimal degradation observed . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, highlighting its potential for prolonged biological activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. The precise localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKVWPWKOVXQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)



amine](/img/structure/B1382506.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)


![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)